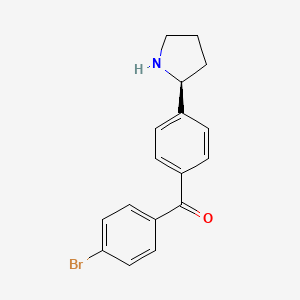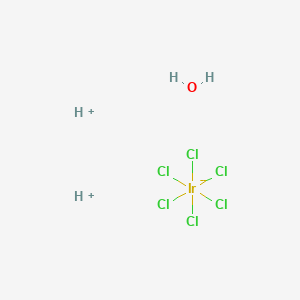
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 4-methylphenylhydrazine.
Formation of Indazole Core: The indazole core is formed through a cyclization reaction. This can be achieved by reacting 4-methylphenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The methoxylbenzyl group is introduced through a substitution reaction, where 4-methoxybenzyl chloride reacts with the indazole core in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
科学的研究の応用
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related indazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxylbenzyl and methylphenyl groups contribute to its binding affinity and selectivity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-2H-indazole: Lacks the methylphenyl group, which may affect its biological activity and chemical properties.
3-(4-Methylphenyl)-2H-indazole: Lacks the methoxylbenzyl group, which may influence its binding affinity and selectivity.
2-(4-Methoxylbenzyl)-2H-indazole: Similar structure but without the methylphenyl group, leading to different chemical and biological properties.
Uniqueness
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole is unique due to the presence of both methoxylbenzyl and methylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
872682-09-2 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(20)23-24(22)15-17-9-13-19(25-2)14-10-17/h3-14H,15H2,1-2H3 |
InChIキー |
WGFNKMREZUSWJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


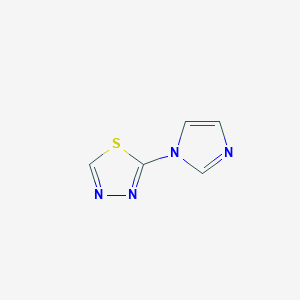

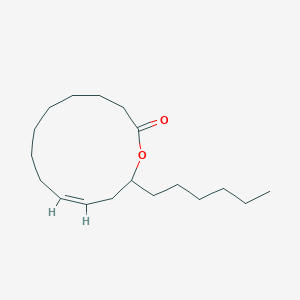
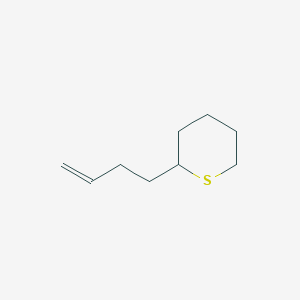
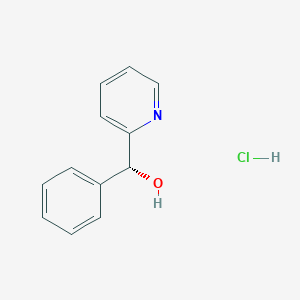
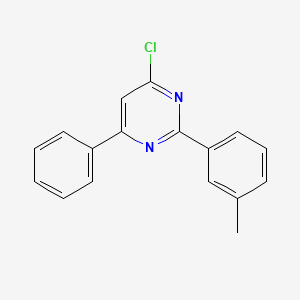

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
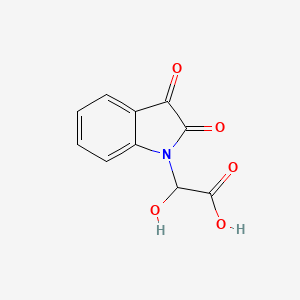

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
